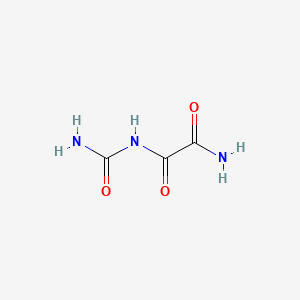

Aminocarbonyloxamide

Description

Structure

3D Structure

Properties

CAS No. |

617-49-2 |

|---|---|

Molecular Formula |

C3H5N3O3 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

N'-carbamoyloxamide |

InChI |

InChI=1S/C3H5N3O3/c4-1(7)2(8)6-3(5)9/h(H2,4,7)(H3,5,6,8,9) |

InChI Key |

QKVYYYORISFLAF-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)NC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Aminocarbonyloxamide and Its Derivatives

Established Synthetic Pathways for Aminocarbonyloxamide

The synthesis of the parent compound, this compound, conceptually involves the formation of amide linkages between an oxalyl moiety and an aminocarbonyl group (urea) or its equivalents.

Route Design and Mechanistic Considerations

The most direct conceptual route to this compound, also known as N,N'-bis(aminocarbonyl)oxamide, involves the reaction of an activated oxalic acid derivative with a source of the aminocarbonyl group. A plausible and commonly employed strategy for the synthesis of related oxamides is the reaction of an oxalate (B1200264) ester, such as diethyl oxalate or dimethyl oxalate, with an amine-containing nucleophile. mdpi.comgoogle.com In the case of this compound, this would involve the reaction of an oxalate ester with urea (B33335).

The reaction mechanism follows the general principles of aminolysis of esters. The nitrogen atom of urea, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the oxalate ester. This is typically followed by the elimination of an alcohol molecule (e.g., ethanol (B145695) or methanol) to form the amide bond. This process would need to occur at both ester groups of the oxalate to yield the desired N,N'-disubstituted oxamide (B166460).

Reaction Scheme:

The reaction is often facilitated by heating. The mechanism for the formation of one of the amide bonds can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of urea attacks one of the carbonyl carbons of the dialkyl oxalate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the alkoxy group.

Elimination: The alkoxy group leaves as an alcohol molecule, and the carbonyl double bond is reformed, resulting in the formation of the amide linkage.

This sequence of steps is then repeated at the second ester group to afford this compound.

Optimization Strategies for this compound Synthesis

While specific optimization studies for the synthesis of this compound are not extensively documented in the public domain, general principles of organic synthesis optimization can be applied. Key parameters that can be adjusted to maximize yield and purity include:

Stoichiometry of Reactants: The molar ratio of the oxalate ester to urea can be varied to drive the reaction to completion. An excess of the more volatile or less expensive reactant is often used.

Solvent: The choice of solvent is crucial. While the reaction can be run neat, the use of a high-boiling point, inert solvent can facilitate better temperature control and mixing. A solvent in which the product is sparingly soluble can aid in its isolation through precipitation. For instance, in the synthesis of oxamide from dimethyl oxalate and ammonia, methanol (B129727) is used as a solvent. google.com

Temperature: The reaction rate is highly dependent on temperature. Higher temperatures generally lead to faster reaction rates but may also promote side reactions or decomposition of the product. The optimal temperature needs to be determined empirically.

Catalyst: The use of a catalyst, either acidic or basic, can accelerate the aminolysis of the ester. However, care must be taken as catalysts can also promote unwanted side reactions.

Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure the reaction goes to completion without significant product degradation.

A patent for the synthesis of N,N'-dialkoxy-N,N'-dialkyl oxamides highlights the importance of optimizing parameters such as the molar ratio of reactants, the amount of solvent, and the use of a base to improve the yield. google.com These principles are directly applicable to the synthesis of this compound.

Role of Specific Reagents and Catalysts in this compound Formation

The primary reagents for the synthesis of this compound are a derivative of oxalic acid and an aminocarbonyl source.

Oxalic Acid Derivatives: Oxalyl chloride is a highly reactive derivative that would readily react with urea. However, its high reactivity can lead to a lack of selectivity and the formation of byproducts. Dialkyl oxalates, such as dimethyl oxalate and diethyl oxalate, are less reactive but offer better control over the reaction. mdpi.comgoogle.com

Aminocarbonyl Source: Urea is the most direct and cost-effective source of the aminocarbonyl group. Other potential reagents could include cyanic acid or its salts, which can generate the aminocarbonyl moiety in situ.

While specific catalysts for this compound synthesis are not prominently reported, related amide and urea syntheses utilize various catalytic systems. For instance, palladium-catalyzed aminocarbonylation is a powerful method for forming amide bonds, though it is more commonly applied to aryl or vinyl halides. organic-chemistry.org Oxovanadium(V) compounds have been shown to catalyze the synthesis of unsymmetrical ureas from disilylamines and carbon dioxide. acs.org The use of such transition metal catalysts could potentially be explored for novel synthetic routes to this compound. Furthermore, the synthesis of glycerol (B35011) carbonate from glycerol and urea is often catalyzed by various metal salts and oxides, suggesting that similar catalysts could be effective in promoting the reaction between an oxalate and urea. mdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the modulation of its chemical and physical properties. This can be achieved by functionalizing the existing amide and oxamide moieties or by employing novel precursors and building blocks.

Functionalization at Amide and Oxamide Moieties

The this compound structure offers several sites for functionalization. The terminal amino groups of the urea moieties and the N-H protons of the oxamide backbone are potential sites for substitution.

Functionalization of the Amide N-H: The N-H protons of the oxamide can be substituted to create N,N'-disubstituted aminocarbonyloxamides. This can be achieved by using substituted ureas in the initial synthesis or by post-synthesis modification. Reductive functionalization of amides is a known strategy that could potentially be applied here. researchgate.netfrontiersin.org This involves the reduction of the amide to an enamine or iminium ion intermediate, which is then trapped by a nucleophile.

Functionalization of the Terminal Amino Groups: The terminal NH₂ groups of the urea moieties can be alkylated or acylated to introduce a wide range of functional groups.

Remote Functionalization: Photoinduced remote functionalization of amides has emerged as a powerful tool to introduce functionality at positions distant from the amide group. nih.gov This strategy could potentially be used to functionalize the carbon backbone of substituents on the this compound core.

The synthesis of unsymmetrical oxamides, where the two nitrogen atoms of the oxamide core bear different substituents, is a well-established field. rsc.orgresearchgate.netthieme-connect.com These methods often involve sequential reactions or the use of specialized reagents that allow for the controlled introduction of different amine fragments. Such strategies could be adapted to create unsymmetrical derivatives of this compound.

Exploration of Novel Precursors and Building Blocks

The development of novel synthetic routes often relies on the exploration of new precursors and building blocks. For the synthesis of this compound derivatives, this could involve moving beyond the standard oxalate ester and urea reaction.

Several innovative methods for the synthesis of oxamides and related structures have been reported:

From 2-Oxoaldehydes and Amines: A metal-free oxidative amidation of 2-oxoaldehydes with amines using hydrogen peroxide as an oxidant provides a facile route to unsymmetrical oxamides. researchgate.net

From Dichloroacetamide: A one-pot synthesis of unsymmetrical oxalamides has been developed using dichloroacetamide and various amines or amides. rsc.org

From Isocyanides: Isocyanides can react with trichloroacetic acid anhydride (B1165640) to form intermediates that can be converted to oxamides upon reaction with an amine. researchgate.net

From Dithiooxamide: Dithiooxamide has been used as a precursor for the synthesis of Schiff bases, which can then be used to create more complex structures containing the oxamide backbone. nih.gov

Bis(amino alcohol)oxalamides: The synthesis of C₂-symmetric bis(amino alcohol)oxalamides has been reported, demonstrating the incorporation of chiral and functionalized building blocks into the oxamide structure. nih.gov

These examples showcase the versatility of synthetic approaches to oxamide-containing molecules and provide a foundation for the design and synthesis of novel this compound derivatives with tailored properties.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amides and related structures to reduce the environmental impact of chemical production. numberanalytics.comsioc-journal.cn These principles focus on minimizing waste, utilizing renewable resources, and reducing the use of hazardous materials. numberanalytics.com For a molecule like this compound, which contains multiple amide linkages, traditional synthesis routes might involve coupling reagents and solvents that are environmentally problematic. sioc-journal.cnscispace.com

A key metric for evaluating the "greenness" of a process is the Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a specific mass of the final product. acsgcipr.orgacsgcipr.orgresearchgate.net A lower PMI indicates a more efficient and less wasteful process. chemistryforsustainability.org The goal in a green synthesis of this compound would be to minimize the PMI by selecting highly efficient reactions and reducing reliance on solvents and purification steps. acsgcipr.orgchemistryforsustainability.org

Strategies for a greener synthesis of this compound could include:

Solvent-free synthesis: Performing reactions under solvent-free or mechanochemical conditions can drastically reduce waste. numberanalytics.comscispace.comorganic-chemistry.org For instance, the amidation of dicarbonyl compounds has been achieved using solid-state grinding techniques. organic-chemistry.org

Catalytic methods: Employing catalysts instead of stoichiometric reagents improves atom economy and reduces byproducts. nih.gov Boric acid, for example, has been used as a green catalyst for amide formation. acs.org

Renewable feedstocks: While more challenging, sourcing starting materials from renewable biomass can further enhance the sustainability of the synthesis. numberanalytics.comchemistryviews.org

The following table provides a hypothetical comparison between a traditional and a green synthesis approach for this compound, highlighting the potential improvements based on green chemistry principles.

Table 1: Hypothetical Comparison of Synthetic Approaches for this compound

| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |

|---|---|---|

| Starting Materials | Petroleum-derived oxalyl chloride and amines | Oxalic acid (potentially from biomass) and amines |

| Reagents | Stoichiometric coupling agents (e.g., carbodiimides), organic base | Catalytic amount of a reusable solid acid (e.g., KHSO4/SiO2) organic-chemistry.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free (mechanochemical grinding) or a green solvent (e.g., water) organic-chemistry.orgresearchgate.net |

| Key Metric (PMI) | High (significant solvent and reagent waste) | Low (minimal waste generation) acsgcipr.orgacsgcipr.org |

| Waste Profile | High volume of solvent waste and byproduct salts | Minimal waste, catalyst is recyclable organic-chemistry.org |

Advanced Synthetic Techniques Applied to this compound Chemistry

Modern organic synthesis leverages sophisticated technologies to overcome the limitations of traditional batch processing. These advanced techniques offer superior control, safety, and efficiency, making them highly relevant for the synthesis of specialized chemicals like this compound.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amf.cheuropa.eu This methodology offers significant advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved safety, and seamless scalability. stolichem.comresearchgate.netvapourtec.com The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is particularly beneficial for highly exothermic reactions like amidations. europa.eucinz.nz

Applying flow chemistry to the synthesis of this compound could involve pumping solutions of the precursor amine and an oxalate derivative (like diethyl oxalate) through a heated microreactor. amf.chresearchgate.net This setup would allow for:

Rapid optimization: Reaction parameters such as temperature, pressure, and residence time can be quickly varied to find the optimal conditions for yield and purity. researchgate.netmt.com

Enhanced safety: The small volume of the reactor minimizes the risks associated with handling potentially reactive intermediates at any given time. stolichem.comcinz.nz

Scalability: Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel, avoiding the challenges often seen when scaling up batch reactions. amf.chvapourtec.com

The table below contrasts the key features of batch versus flow processing for a potential this compound synthesis.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Batch Reactor | Flow Reactor |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control europa.eucinz.nz |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volume stolichem.comvapourtec.com |

| Scalability | Complex, often requires re-optimization | Straightforward, by extending run time or parallelization amf.chresearchgate.net |

| Process Control | Variable conditions across the vessel | Precise control over residence time and stoichiometry mt.com |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility mt.com |

Chemoenzymatic Synthetic Approaches for this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is a cornerstone of green chemistry because enzymes operate under mild conditions (pH, temperature) and can exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for complex protecting-group strategies. nih.govnih.gov

For the synthesis of this compound, enzymes like lipases or proteases could be employed to catalyze the formation of the amide bonds. nih.govrsc.org Lipases, for instance, are known to catalyze amidation reactions, often by using an ester as an activated acyl donor. rsc.orgmdpi.com A potential chemoenzymatic route could involve the lipase-catalyzed aminolysis of a diester of oxalic acid with an appropriate amine. mdpi.comscialert.net Such a process could offer high yields and purity without racemization, a common issue in chemical peptide synthesis. researchgate.net

Key advantages of this approach include:

High Selectivity: Enzymes can target specific functional groups, reducing the formation of byproducts. nih.gov

Mild Conditions: Reactions are typically run in aqueous media or benign organic solvents at or near room temperature. nih.govmdpi.com

Sustainability: Biocatalysts are biodegradable and often recyclable, aligning with green chemistry principles. nih.gov

The following table outlines potential enzyme classes and their hypothetical role in synthesizing the this compound structure.

Table 3: Potential Enzymes for this compound Synthesis

| Enzyme Class | Potential Reaction | Advantages |

|---|---|---|

| Lipase (e.g., Candida antarctica Lipase B) | Aminolysis of diethyl oxalate with a precursor amine. rsc.orgmdpi.com | High stability in organic solvents, broad substrate scope. nih.govmdpi.com |

| Protease (e.g., Papain, Subtilisin) | Kinetically controlled peptide bond formation between an oxalate ester and an amine nucleophile. researchgate.netsci-hub.se | High stereoselectivity, preventing racemization. nih.govresearchgate.net |

| Adenylating Enzymes | Direct amide bond formation via activation of a carboxylic acid with ATP. nih.gov | Avoids pre-activation of the carboxylic acid, good atom economy. nih.gov |

Computer-Aided Synthesis Planning for this compound

Computer-Aided Synthesis Planning (CASP) utilizes sophisticated algorithms to design synthetic pathways for target molecules. chemrxiv.orgthe-scientist.com These tools perform retrosynthetic analysis, breaking down a complex molecule into simpler, commercially available precursors. the-scientist.comresearchgate.net Platforms like SYNTHIA® or Iktos' Spaya can explore vast chemical reaction space to propose novel and efficient routes that a human chemist might overlook. synthiaonline.comsigmaaldrich.comsynthiaonline.comiktos.ai

For a target like this compound, a CASP tool would:

Input Target: The structure of this compound is entered into the software. synthiaonline.com

Apply Retrosynthetic Rules: The software applies a vast database of known chemical reactions to identify potential disconnections in the target molecule. sigmaaldrich.comsynthiaonline.com For this compound, the primary disconnections would be the two amide bonds and the central C-C bond of the oxamide core.

Generate Pathways: The program recursively breaks down the precursors until it reaches simple, purchasable starting materials, generating multiple potential synthetic routes. chemrxiv.orgresearchgate.net

Rank Routes: The proposed pathways are scored and ranked based on criteria such as cost, step count, and predicted yield, allowing the chemist to select the most promising option for laboratory validation. synthiaonline.commerckgroup.com

This computational approach accelerates the discovery process and can help identify more sustainable and cost-effective synthetic strategies by integrating green chemistry principles into the search parameters. the-scientist.comsynthiaonline.comacs.org

Below is a simplified, hypothetical retrosynthetic analysis for this compound, illustrating how a CASP tool might deconstruct the molecule.

Table 4: Hypothetical Retrosynthetic Analysis for this compound

| Retrosynthetic Step | Precursors Identified | Relevant Transformation |

|---|---|---|

| Disconnect Amide Bonds | Oxalyl chloride (or diethyl oxalate) + Amino precursor | Amidation / Acylation |

| Disconnect Oxamide C-C Bond | Two molecules of an Isocyanate derivative | Reductive coupling (less common) or alternative construction |

| Further Disconnection of Amino Precursor | Simpler, commercially available building blocks | Varies based on the specific structure of the amino component |

Chemical Reactivity and Transformation Mechanisms of Aminocarbonyloxamide

Reaction Kinetics and Mechanistic Pathways of Aminocarbonyloxamide

The study of reaction kinetics and the pathways of this compound transformations provides insight into the rates and mechanisms of its chemical changes.

For instance, the hydrolysis of related oxalamide derivatives often follows pseudo-first-order kinetics under specific pH conditions. The rate of these reactions is significantly influenced by the pH of the medium, with both acid-catalyzed and base-catalyzed pathways being common.

Table 1: Hypothetical Kinetic Data for this compound Transformation

| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

| 3 | 25 | 1.2 x 10⁻⁵ |

| 7 | 25 | 3.5 x 10⁻⁷ |

| 11 | 25 | 8.9 x 10⁻⁴ |

| 7 | 35 | 7.1 x 10⁻⁷ |

| 7 | 45 | 1.4 x 10⁻⁶ |

Identifying reaction intermediates is key to understanding the step-by-step mechanism of this compound transformations. In hydrolysis reactions, for example, tetrahedral intermediates are commonly proposed. These intermediates are formed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons of the oxamide (B166460) backbone.

The stability and subsequent breakdown of these intermediates determine the products of the reaction. Spectroscopic techniques, such as NMR and mass spectrometry, are often employed to detect and characterize these transient species. The specific intermediates formed can vary depending on the reaction conditions, particularly the pH.

Computational chemistry offers powerful tools for modeling the reaction pathways of this compound at a molecular level. Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products. This allows for the mapping of the potential energy surface of the reaction and the identification of the most likely reaction mechanism.

These computational analyses can provide detailed insights into the geometry of transition states and the electronic changes that occur during the reaction. For the hydrolysis of this compound, computational studies could help to elucidate the precise mechanism of acid or base catalysis and predict the activation energies for different pathways.

This compound as a Ligand in Coordination Chemistry

The presence of nitrogen and oxygen donor atoms in the this compound structure makes it a potential ligand for coordinating with metal ions.

This compound can react with various transition metal salts to form coordination complexes. The lone pairs of electrons on the oxygen and nitrogen atoms can be donated to empty orbitals of the metal ion, forming coordinate bonds. The synthesis of these complexes is typically carried out by reacting the ligand with a metal salt in a suitable solvent.

The resulting complexes can exhibit a range of geometries and coordination numbers depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions. The formation of these complexes can often be confirmed by techniques such as elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction.

This compound can coordinate to metal ions in several ways, acting as a bidentate or a bridging ligand. As a bidentate ligand, it can form a chelate ring with the metal ion, typically through the two carbonyl oxygen atoms or through one carbonyl oxygen and one amide nitrogen atom. As a bridging ligand, it can link two or more metal centers, leading to the formation of polynuclear complexes.

The coordination of this compound to a metal ion influences the electronic properties of the metal center. This is described by ligand field theory, which considers the interaction between the d-orbitals of the metal ion and the orbitals of the ligand. The strength of this interaction, known as the ligand field splitting, affects the color, magnetic properties, and reactivity of the resulting coordination complex. The specific coordination mode of this compound will determine the magnitude of this effect.

This compound in Organic Transformations

The functional groups within this compound provide multiple avenues for its participation in organic transformations. These include serving as a building block for more complex molecules, particularly heterocycles, and undergoing selective modifications of its functional groups.

Role as a Precursor in Heterocycle Synthesis

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems. The presence of nucleophilic nitrogen atoms and electrophilic carbonyl centers allows for cyclization reactions with appropriate reagents.

For instance, the reaction of oxamide derivatives with suitable bis-electrophiles can lead to the formation of five- or six-membered rings. While direct examples with this compound are not prevalent in the literature, the synthesis of monothio-oxamides and their subsequent conversion to thiazole (B1198619) and oxazole (B20620) derivatives illustrates the potential of the oxamide scaffold in heterocycle synthesis. researchgate.netumich.edu The reaction of chloroacetamides with sulfur and amines to form monothio-oxamides, which can then cyclize, provides a template for how this compound could potentially be functionalized and cyclized. umich.edu

Furthermore, the general reactivity of amides in redox cyclization reactions suggests that under specific conditions, such as directed metalation followed by reaction with a nitrogen atom donor, this compound could potentially be converted into heterocyclic products. acs.org

Table 2: Illustrative Heterocycle Syntheses from Amide-based Precursors

| Precursor Type | Reagents and Conditions | Resulting Heterocycle | Reference for Analogy |

| Monothio-oxamides | - | Thiazoles, Oxazoles | researchgate.netumich.edu |

| O-Pivaloyl hydroxamic acids | Rh(III) catalyst, alkynes/alkenes | Isoquinolinones | acs.org |

| Aromatic amides | BuLi, N₂O | Fused heterocyclic systems | acs.org |

| Enamides | PIDA (phenyliodine diacetate) | Oxazoles | organic-chemistry.org |

Ring-Opening and Ring-Closing Reactions Involving this compound Moieties

While this compound itself is an acyclic molecule, its derivatives or the products of its initial reactions can undergo ring-opening and ring-closing reactions. For example, if this compound were to react to form a heterocyclic intermediate, this ring could potentially be opened under certain conditions.

Conceptually, the formation of an oxazolone-type structure from a derivative of this compound is plausible. Oxazolones are known to undergo ring-opening reactions with nucleophiles, which can be a useful method for peptide bond formation. For example, 4,4-dimethyloxazolones, despite being sterically hindered, have been shown to be excellent electrophiles for amidation reactions. nih.gov This suggests that a suitably substituted oxazolone (B7731731) derived from an this compound precursor could undergo a similar ring-opening amidation.

Conversely, intramolecular reactions within a suitably functionalized this compound derivative could lead to ring closure. For example, if a substituent with a good leaving group is introduced at one terminus of the molecule and a nucleophilic group is present at the other, an intramolecular cyclization could occur to form a heterocyclic ring. The principles of such reactions are well-established in organic synthesis, including intramolecular SN2 reactions and various named ring-forming reactions. nih.gov

Selective Functional Group Transformations of this compound

The presence of multiple functional groups in this compound raises the question of selective transformations. The differential reactivity of the terminal primary amide versus the internal secondary amide, as well as the two carbonyl groups, could potentially be exploited.

Generally, primary amides can be selectively dehydrated to nitriles or undergo Hofmann rearrangement. The internal secondary amide would be less susceptible to these specific reactions. The selective reduction of one amide group in the presence of another is a significant challenge in organic synthesis but can sometimes be achieved with specific reagents and conditions that differentiate between the steric and electronic environments of the two groups. mit.edusolubilityofthings.comnumberanalytics.com

The transformation of amines into amides is a fundamental reaction, and while this compound already possesses amide groups, further acylation at the nitrogen atoms is conceivable, leading to more complex structures. solubilityofthings.com The direct transformation of amides into other functional groups, such as ketones or enaminones, has also been an area of active research, often involving in situ activation of the amide carbonyl. sioc-journal.cn Such strategies could potentially be applied to selectively transform one of the amide functionalities in this compound.

Structural Elucidation and Conformational Analysis of Aminocarbonyloxamide

Advanced Spectroscopic Characterization for Structural Research

The elucidation of a molecule's precise structure heavily relies on a combination of spectroscopic methods that probe different aspects of its atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Techniques like 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Aminocarbonyloxamide, which contains distinct proton and carbon environments within its aminocarbonyl and oxamide (B166460) functionalities, NMR would be critical. However, specific experimental ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not found in surveyed scientific databases. Without this primary data, a detailed analysis of its solution-state structure and conformation is not possible.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is essential for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₃H₅N₃O₃) and various fragment ions resulting from the cleavage of its amide and C-C bonds. This analysis would help to piece together the molecular structure. However, no published mass spectra or detailed fragmentation pathway analyses for this compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. guidechem.comsunway.edu.myresearchgate.netlookchem.commdpi.com For this compound, these techniques would be expected to show characteristic absorption or scattering bands for the N-H, C=O (amide I), and C-N stretching, as well as N-H bending (amide II) vibrations. The complementary nature of FT-IR and Raman is particularly useful; for instance, symmetrical vibrations are often stronger in Raman spectra, while asymmetrical vibrations are more prominent in FT-IR. guidechem.commdpi.com Despite the utility of this approach, specific FT-IR and Raman spectra for this compound, along with tables of its vibrational frequencies, are absent from the available literature.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction Studies of this compound

The growth of a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This experiment would yield fundamental structural information, such as its crystal system, space group, and the dimensions of the unit cell. Such data provides an unambiguous depiction of the molecule's solid-state conformation. A search for published crystal structures of this compound in crystallographic databases did not yield any results.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Given the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), this compound is expected to form extensive intermolecular hydrogen bonding networks in the solid state. These interactions are crucial in dictating the crystal packing and influencing the physical properties of the material. An analysis of these networks would typically involve identifying hydrogen bond synthons—recurring patterns of hydrogen bonds. However, without crystallographic data, a detailed and accurate description of the specific intermolecular interactions and hydrogen bonding patterns within crystalline this compound cannot be provided.

Polymorphism and Crystal Engineering of this compound

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. dtic.mil These different crystalline forms, or polymorphs, of a compound can exhibit distinct physical and chemical properties. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. ncats.io

For oxamide and its derivatives, crystal packing is significantly influenced by strong hydrogen bonding interactions. The oxalamide moiety itself is a potent hydrogen bond donor and acceptor, capable of forming robust intermolecular connections. mdpi.commdpi.com In many N,N'-disubstituted oxamides, a common feature is the formation of hydrogen-bonded chains or sheets. mdpi.comresearchgate.net For instance, the crystal structure of N,N'-dipropyloxamide demonstrates how neighboring molecules are linked through N–H···O hydrogen bonds, creating distinct motifs. mdpi.com

Given the structure of this compound, which possesses multiple N-H and C=O groups, it is highly probable that its crystal structure would be dominated by an extensive network of hydrogen bonds. The aminocarbonyl (urea-like) moiety introduces additional sites for hydrogen bonding compared to a simple N-alkyloxamide.

It is conceivable that this compound could exhibit polymorphism. Different arrangements of the hydrogen-bonding network could lead to various crystal packings with different thermodynamic stabilities. The specific crystallization conditions, such as the choice of solvent, temperature, and cooling rate, would likely play a crucial role in determining which polymorph is formed. However, without experimental data from techniques like single-crystal X-ray diffraction or powder X-ray diffraction for this compound, any discussion of its specific polymorphs remains speculative.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (oxamide) | C=O (oxamide) | Formation of primary structural motifs (chains, sheets) |

| Hydrogen Bond | N-H (oxamide) | C=O (aminocarbonyl) | Cross-linking of primary motifs |

| Hydrogen Bond | N-H (aminocarbonyl) | C=O (oxamide) | Cross-linking of primary motifs |

| Hydrogen Bond | N-H (aminocarbonyl) | C=O (aminocarbonyl) | Dimerization or further linking of molecules |

This table is a theoretical representation of potential interactions and is not based on experimental data for this compound.

Conformational Dynamics and Isomerism in this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.orglibretexts.org These different arrangements are known as conformations or rotamers.

The core of this compound is the oxamide structure. Studies on oxamide and its simple derivatives have shown that the central C-C bond has significant single-bond character, allowing for rotation. caltech.edu However, the planarity of the two amide groups is a common feature. The conformation around the C-C bond in N,N'-disubstituted oxamides is often found to be antiperiplanar, where the two amide groups are oriented in opposite directions, leading to a more stable, extended structure. mdpi.comresearchgate.net

For this compound, several rotational barriers would dictate its conformational landscape:

Rotation around the central C-C bond: This would lead to syn and anti conformations of the two carbonyl groups. The anti conformation is generally more stable in related oxamides.

Rotation around the C-N bonds: The amide C-N bonds have partial double-bond character, which restricts free rotation. However, different orientations of the substituents relative to the carbonyl groups can exist.

The presence of intramolecular hydrogen bonds could also play a significant role in stabilizing certain conformations. For example, a hydrogen bond between an N-H group of the oxamide and the carbonyl oxygen of the aminocarbonyl group could lock the molecule into a specific, more rigid conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to investigate the relative energies of different possible conformers and the barriers to their interconversion. mdpi.com

Isomerism in this compound could also include tautomerism, where a proton migrates to create a different structural isomer. For instance, the amide groups could potentially exist in their imidic acid tautomeric form (-C(OH)=NH), although the amide form is typically vastly more stable.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Low-Energy Conformation |

| O=C-C=O | Defines the relative orientation of the two oxamide carbonyls | antiperiplanar (~180°) |

| C-C-N-C | Defines the orientation of the aminocarbonyl group relative to the oxamide backbone | Dependent on steric and electronic factors |

| C-N-C=O | Defines the orientation of the terminal amide group | Dependent on steric and electronic factors |

This table outlines the critical rotational parameters for a conformational study of this compound. The expected conformations are based on analogies with structurally similar molecules.

Theoretical and Computational Studies of Aminocarbonyloxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. ru.nl These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties, which collectively govern the molecule's reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. wikipedia.orgnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. aimspress.com While specific DFT studies on aminocarbonyloxamide are not prominent in the literature, extensive research on related oxalamide and amide compounds demonstrates the utility of this approach. researchgate.netrsc.org

DFT calculations are typically used to determine optimized molecular geometry, electronic energies, and descriptors of chemical reactivity. For instance, studies on N-alkyl and N,N'-dialkyloxalamides have successfully used the B3LYP functional with the 6-31G** basis set to investigate conformational properties. researchgate.net Similar studies on other amide derivatives have employed functionals like B3LYP and basis sets such as 6-311++G(d,p) to correlate calculated geometries with crystallographic data. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from DFT, as their difference (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com

Table 1: Representative Data from DFT Calculations on Related Amide/Oxamide (B166460) Systems

| Calculated Property | Typical Method | Description | Example Finding on Analog |

| Optimized Geometry | B3LYP/6-311++G(d,p) | Predicts bond lengths, bond angles, and dihedral angles corresponding to the lowest energy structure. | The oxalamide moiety in N,N'-dialkyloxalamides preferentially adopts a planar s-trans arrangement. researchgate.net |

| HOMO Energy | B3LYP/cc-pVQZ | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | For allyl mercaptan, a related thiol compound, the calculated HOMO energy indicates its potential as a radical scavenger. researchgate.net |

| LUMO Energy | B3LYP/cc-pVQZ | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | The HOMO-LUMO gap helps explain charge transfer possibilities within a molecule. biointerfaceresearch.com |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Predicts infrared (IR) and Raman active vibrational modes, aiding in spectral interpretation. | Calculated vibrational bands for N,N'-bisarylmalonamides show good agreement with experimental IR spectra. nih.gov |

| Molecular Electrostatic Potential (MEP) | M06-2X | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. | MEP analysis of amide derivatives helps to estimate their chemical reactivity. nih.gov |

This table presents illustrative data from studies on analogous compounds to demonstrate the type of information obtainable from DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data as parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), solve the Schrödinger equation more rigorously than DFT but at a significantly higher computational cost. ru.nlnist.gov

Due to their computational expense, ab initio methods are often used to obtain highly accurate benchmark data for smaller molecules or to validate the results from less demanding methods like DFT. purdue.edu For example, while a full geometry optimization of this compound might be performed with DFT, single-point energy calculations using a high-level ab initio method like CCSD(T) could be performed on the DFT-optimized geometry to obtain a more accurate energy value. rsc.org In studies of related N-acylated amino acids, ab initio calculations at the MP2 level have been used to determine rotational energy barriers, providing insight into conformational dynamics. ukm.my

Table 2: Comparison of DFT and Ab Initio Methodologies

| Feature | Density Functional Theory (DFT) | Ab Initio Methods (e.g., HF, MP2, CCSD(T)) |

| Fundamental Variable | Electron Density (a function of 3 spatial coordinates) | Wavefunction (a function of 3N coordinates for N electrons) |

| Core Principle | Energy is a unique functional of the electron density (Hohenberg-Kohn theorems). mdpi.com | Solves the electronic Schrödinger equation using approximations for the wavefunction. ru.nl |

| Accuracy | Dependent on the choice of the exchange-correlation functional (e.g., B3LYP, PBE). Accuracy can be high but is not systematically improvable. | Can be systematically improved by using larger basis sets and higher levels of theory (e.g., HF < MP2 < CCSD(T)). |

| Computational Cost | Relatively low, scales favorably with system size, allowing for calculations on larger molecules. aimspress.com | High, scales poorly with system size. CCSD(T) is often considered the "gold standard" for accuracy but is very expensive. |

| Typical Application | Geometry optimizations, frequency calculations, and electronic properties of medium to large systems. researchgate.net | High-accuracy energy benchmarks, properties of small molecules, calibration of DFT functionals. purdue.edu |

Computational spectroscopy uses quantum chemical calculations to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.orgnih.gov This is a powerful tool for structural elucidation, as it allows for direct comparison between theoretical models and experimental results.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. A study on oxalamide derivatives demonstrated that theoretical calculations of chemical shifts allowed for the confident assignment of signals for different conformers observed in solution. researchgate.net

For IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. The amide I band (primarily C=O stretch) is particularly sensitive to the local conformation and hydrogen-bonding environment of the peptide backbone, making computational IR spectroscopy a valuable probe of structure. acs.org By calculating the IR spectrum for different possible conformers of this compound, one could identify unique spectral signatures corresponding to each structure.

Table 3: Example of Computational Spectroscopy Data Correlation

| Spectroscopy Type | Calculated Parameter | Experimental Observable | Structural Information Gained |

| NMR | ¹³C Chemical Shift (ppm) | ¹³C NMR Spectrum | Assignment of signals to specific carbon atoms in different chemical environments or conformations. researchgate.net |

| NMR | ¹H Chemical Shift (ppm) | ¹H NMR Spectrum | Determination of Z/E conformation around amide bonds and identification of intramolecular hydrogen bonds. wikipedia.org |

| IR | Vibrational Frequency (cm⁻¹) | FTIR Spectrum | Identification of functional groups (e.g., N-H stretch, C=O stretch) and analysis of hydrogen bonding. nih.gov |

| IR | Amide I Frequency (cm⁻¹) | 2D IR Spectrum | Probing protein and peptide secondary structure, conformational heterogeneity, and dynamics. nih.govacs.org |

This table illustrates how calculated spectroscopic parameters are correlated with experimental data to provide structural insights.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of particles, providing a dynamic view of molecular behavior.

The conformation and behavior of a molecule can be highly dependent on its environment. MD simulations explicitly model the surrounding environment, such as a solvent (e.g., water) and ions, allowing for the study of solvation effects and environmentally-induced conformational changes. github.io For a molecule like this compound, which has hydrogen bond donors and acceptors, its conformation in an aqueous solution would likely differ from its gas-phase structure due to interactions with water molecules.

An MD simulation of this compound in a water box would involve the following general steps:

System Setup: Placing one or more this compound molecules in a periodic box filled with explicit water molecules. Counter-ions may be added to neutralize the system's charge or to simulate a specific salt concentration. mdpi.com

Equilibration: Allowing the system to relax to the desired temperature and pressure, ensuring the solvent is properly distributed around the solute.

Production Run: Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect trajectory data.

Analysis: Analyzing the trajectory to understand conformational preferences (e.g., dihedral angle distributions), hydrogen bonding dynamics with the solvent, and potential aggregation behavior. mdpi.com

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein. nih.gov This method explores possible binding orientations (poses) of the ligand within the protein's binding site and estimates the strength of the interaction using a scoring function. kg.ac.rs

In a non-clinical context, docking can be used to identify potential protein interaction partners for a given compound or to understand the structural basis of a known interaction. For example, a study on an oxamide derivative used molecular docking to investigate its binding to the Grp78 protein. The docking results identified the most favorable binding pose and highlighted the key amino acid residues involved in the interaction. A similar approach could be applied to this compound to screen it against a library of protein structures to generate hypotheses about its potential biological targets or binding partners. The stability of a promising docked pose can be further investigated using MD simulations of the protein-ligand complex. researchgate.net

Table 4: Representative Data from a Non-Clinical Molecular Docking Study

| Parameter | Description | Example Finding on Analog |

| Docking Score (kcal/mol) | An estimation of the binding free energy. More negative values typically indicate a more favorable interaction. | An oxamide derivative showed a favorable docking score when bound to the Grp78 protein. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. | The best-scored docking structures are used as starting points for more detailed MD simulations. |

| Key Interactions | Identification of specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. | Analysis reveals which amino acids in the binding pocket are crucial for stabilizing the ligand. |

| RMSD (Å) | Root-Mean-Square Deviation between the predicted pose and a known experimental pose (if available). Lower values indicate higher accuracy. | Docking performance is often assessed by the ability to reproduce a known binding mode with an RMSD < 2.0 Å. kg.ac.rs |

This table shows typical outputs from a molecular docking simulation, using findings from related compounds as illustrative examples.

Prediction of Novel this compound Derivatives and Their Properties

The design of novel this compound derivatives with desired biological activities can be significantly accelerated by computational methods. These approaches enable the virtual screening of large libraries of compounds and the prediction of their properties before their actual synthesis, saving time and resources.

Chemoinformatics provides the tools to manage and analyze large datasets of chemical information, while Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are invaluable for predicting the activity of newly designed molecules.

A pertinent example of a QSAR study on a related class of compounds involves hybrids of 4-aminoquinoline (B48711) and oxalamide, which have been investigated as antimalarial agents. nih.gov In such a study, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

The process typically involves the following steps:

Molecular Descriptor Calculation: A variety of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, such as its electronic, steric, and lipophilic properties. nih.gov For instance, in a study of 4-aminoquinoline-oxalamide derivatives, descriptors can be calculated using methods like the DFT-B3LYP method with the 6-31G basis set for quantum chemical descriptors and the MM2 method for lipophilic, geometrical, and physicochemical descriptors. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques are employed to build a mathematical equation that relates the calculated descriptors to the observed biological activity (e.g., IC50 values). nih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov Internal validation may involve methods like leave-one-out (LOO) cross-validation, while external validation uses the test set of compounds that were not included in the model development. nih.gov

A hypothetical QSAR model for a series of this compound derivatives could be developed to predict their activity against a specific biological target. The following table illustrates the kind of data that would be used in such a study.

| Compound ID | Structure | Experimental IC50 (µM) | Predicted IC50 (µM) | Key Descriptors (Hypothetical) |

| ACO-001 | This compound | 15.2 | 14.8 | LogP: 1.5, Dipole Moment: 3.2 D, HOMO: -6.5 eV |

| ACO-002 | N-methyl-aminocarbonyloxamide | 10.8 | 11.1 | LogP: 1.8, Dipole Moment: 3.5 D, HOMO: -6.3 eV |

| ACO-003 | N-phenyl-aminocarbonyloxamide | 5.4 | 5.9 | LogP: 2.5, Dipole Moment: 4.1 D, HOMO: -6.1 eV |

| ACO-004 | N-(4-chloro-phenyl)-aminocarbonyloxamide | 2.1 | 2.5 | LogP: 3.1, Dipole Moment: 4.8 D, HOMO: -6.0 eV |

This table is for illustrative purposes and contains hypothetical data.

The insights gained from the QSAR model can guide the design of new this compound derivatives with enhanced potency. For example, if the model indicates that a lower value of the Highest Occupied Molecular Orbital (HOMO) energy is correlated with higher activity, new derivatives can be designed with substituents that lower the HOMO energy.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of complex biological data and the prediction of molecular properties with high accuracy. nih.gov These technologies can be applied to various aspects of this compound research, from predicting biological activity to designing novel structures.

Applications of Machine Learning in this compound Research:

Predictive Modeling: ML algorithms, such as support vector machines (SVM), random forests, and neural networks, can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new this compound derivatives. nih.gov For instance, in a study on 4-aminoquinoline-oxalamide hybrids, an artificial neural network (ANN) was used to enhance the predictability of the QSAR model. nih.gov

De Novo Design: Generative ML models can be used to design entirely new this compound derivatives with desired properties. These models learn the underlying patterns in a given set of molecules and can then generate new molecules that are likely to be active.

Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a particular target, thus prioritizing them for further experimental testing.

The development of a machine learning model for predicting the activity of this compound derivatives would involve a workflow similar to that of a QSAR study, but with the use of more complex algorithms. The following table provides a conceptual overview of how different ML models could be applied.

| Machine Learning Model | Application in this compound Research | Potential Outcome |

| Support Vector Machine (SVM) | Classification of derivatives as active or inactive. | A predictive model that can quickly identify promising candidates from a large library. |

| Random Forest | Regression to predict the precise IC50 value. | A more nuanced prediction of a compound's potency. |

| Artificial Neural Network (ANN) | Modeling complex, non-linear structure-activity relationships. nih.gov | Improved accuracy in predicting the activity of diverse this compound derivatives. nih.gov |

| Generative Adversarial Network (GAN) | De novo design of novel this compound structures. | Generation of novel chemical entities with optimized properties. |

This table presents a conceptual application of machine learning models.

The integration of chemoinformatics, QSAR, and machine learning holds immense promise for the exploration of this compound and its derivatives. By leveraging these computational tools, researchers can navigate the vast chemical space with greater efficiency and precision, ultimately accelerating the discovery of new therapeutic agents.

Research on this compound in Materials Science and Supramolecular Chemistry Remains Largely Unexplored

Despite the growing interest in novel molecular entities for the advancement of materials science and supramolecular chemistry, the specific chemical compound this compound, also known by its IUPAC name N-carbamoyloxamide and CAS number 617-49-2, appears to be a largely uninvestigated area of research. Extensive searches of scientific literature and chemical databases have yielded no specific studies detailing its application or properties within the realms of supramolecular assemblies, functional materials, polymer chemistry, or catalysis.

The instructions provided for a detailed article on this compound's role in these fields cannot be fulfilled due to the apparent lack of published research. The core topics requested, including the design, characterization, and self-assembly principles of this compound-based supramolecular structures, as well as its potential applications in polymer network formation and catalysis, are not addressed in the available scientific literature.

While the broader fields of supramolecular chemistry and materials science are rich with examples of other molecules utilized for these purposes, there is no evidence to suggest that this compound has been a subject of such investigations. The principles of self-assembly, driven by forces like hydrogen bonding, are well-established for a variety of molecular building blocks. However, the specific hydrogen bonding patterns and supramolecular architectures that this compound might form have not been documented. Similarly, its potential role as a monomer or cross-linking agent in polymer chemistry, or as a ligand or catalyst in chemical reactions, remains speculative without experimental data.

Advanced characterization techniques, which are crucial for understanding supramolecular architectures, have not been applied to assemblies of this compound, as no such assemblies have been reported. Consequently, there are no research findings or data tables to present regarding its behavior in these advanced applications.

Aminocarbonyloxamide in Materials Science and Supramolecular Chemistry

Aminocarbonyloxamide in Functional Materials

Sensing Applications and Recognition Systems

The structural motif of this compound, characterized by its hydrogen bond donor and acceptor sites, makes it a promising scaffold for the development of chemical sensors and molecular recognition systems. While direct research on "this compound" is limited, extensive studies on structurally related compounds, such as squaramides and other dicarboxamides, provide significant insights into their potential applications in this field. These compounds are particularly effective in the recognition of anions, which is a crucial area of research due to the vital roles anions play in biological and environmental systems.

The sensing mechanism of this compound-based receptors would likely rely on the formation of specific hydrogen bonds between the amide N-H protons and the target anion. This interaction can induce a conformational change in the receptor or alter its electronic properties, leading to a detectable signal. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are commonly employed to monitor these changes. For instance, a change in color (colorimetric sensing) or a change in the intensity or wavelength of emitted light (fluorescent sensing) upon anion binding can be observed.

Squaramide-based receptors, which share the diamide (B1670390) framework with this compound, have been extensively investigated for anion sensing. rsc.orgresearchgate.netrsc.org These receptors have demonstrated high affinity and selectivity for various anions, including chloride, bromide, and sulfate. semanticscholar.orgnih.gov The rigid and planar structure of the squaramide core preorganizes the N-H groups for effective anion binding. Similarly, an this compound scaffold could be functionalized with chromophores or fluorophores to create sensitive and selective anion sensors. The introduction of aromatic substituents can also facilitate π-π stacking interactions with the bound guest, further enhancing the stability of the host-guest complex.

The design of effective recognition systems based on this compound would involve tailoring the molecular structure to achieve high selectivity for a specific target. This can be accomplished by introducing steric hindrance to disfavor the binding of certain anions or by incorporating additional binding sites to enhance the affinity for the desired guest. The solvent medium also plays a critical role in the binding process, as more competitive solvents can weaken the hydrogen bonding interactions. semanticscholar.org

The following table summarizes the key aspects of sensing applications and recognition systems involving this compound-related structures.

| Feature | Description | Relevant Analogs |

| Recognition Principle | Primarily based on hydrogen bonding between the amide N-H donors and the anionic guest. | Squaramides, Dicarboxamides |

| Sensing Mechanism | Colorimetric or fluorescent signal generation upon anion binding due to electronic or conformational changes in a functionalized receptor. | Fluorophore-conjugated squaramides |

| Target Analytes | Primarily anions such as chloride, bromide, sulfate, and carboxylates. | Various anions |

| Design Strategies | Functionalization with signaling units (chromophores/fluorophores), modulation of steric and electronic properties for selectivity. | Substituted squaramides |

| Influencing Factors | Solvent polarity and competitiveness, pH, and the nature of the counter-ion. | General supramolecular systems |

Intermolecular Interactions in this compound Systems

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions. These interactions are crucial in determining the solid-state packing of these molecules, their self-assembly in solution, and their function in molecular recognition and materials science.

Hydrogen Bonding in this compound Crystal Structures

Hydrogen bonding is the most significant intermolecular interaction in this compound systems. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust and directional hydrogen bonding networks. mdpi.com In the solid state, these interactions dictate the crystal packing and can lead to the formation of various supramolecular architectures, such as chains, sheets, and three-dimensional frameworks.

The crystal structures of related dicarboxamides reveal that the amide groups can engage in multiple types of hydrogen bonds. mdpi.com The N-H donors can interact with the carbonyl oxygen atoms of neighboring molecules, forming strong N-H···O bonds. These interactions are often organized into well-defined patterns, such as the common R22(8) ring motif, where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. mdpi.com

The following table presents typical hydrogen bond parameters observed in related amide crystal structures.

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) |

| N-H (Amide) | O=C (Amide) | N-H···O | 2.8 - 3.2 | 150 - 180 |

| N-H (Amide) | N (e.g., in a heteroaromatic ring) | N-H···N | 2.9 - 3.3 | 140 - 170 |

| C-H | O=C (Amide) | C-H···O | 3.0 - 3.6 | 120 - 160 |

π-Stacking and Van der Waals Interactions

In addition to hydrogen bonding, π-stacking and van der Waals interactions play a significant role in the solid-state arrangement and solution-phase aggregation of this compound derivatives, particularly those containing aromatic or other π-systems.

The interplay between the stronger, more directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals forces determines the final supramolecular architecture.

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is another important non-covalent interaction that can be utilized in the design of this compound-based supramolecular systems. nih.govresearchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom. nih.gov

The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov By incorporating halogen atoms into the structure of an this compound, it is possible to introduce an additional directional interaction that can be used to control the self-assembly of the molecules. Halogen bonding has been successfully employed in crystal engineering to construct a wide range of supramolecular architectures. nih.gov

In the context of this compound, the carbonyl oxygens of the amide groups can act as effective halogen bond acceptors. This can lead to the formation of halogen-bonded chains or networks, complementing the hydrogen-bonding patterns. The directionality of halogen bonds is a key feature that makes them a valuable tool in the rational design of functional materials. nih.gov

Advanced Analytical Methodologies in Aminocarbonyloxamide Research

Chromatographic Separations for Aminocarbonyloxamide and Analogues (e.g., HPLC, GC)

Chromatographic techniques are fundamental to the separation and quantification of this compound and its related compounds from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each with its own set of advantages depending on the analyte's properties.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of this compound, arising from its amide and carbonyl functional groups, reversed-phase HPLC (RP-HPLC) can be challenging. However, specialized HPLC techniques such as ion-exclusion chromatography (IEC) have proven effective for the analysis of highly polar, related compounds like oxamide (B166460), oxamic acid, and oxalic acid. nih.govresearchgate.netsigmaaldrich.comnih.gov An IEC method can provide good separation and sensitivity for these types of analytes. nih.govresearchgate.netsigmaaldrich.comnih.gov For instance, a method utilizing a Dionex IonPac ICE-AS1 column with a mobile phase of 0.1% sulfuric acid in a water/acetonitrile mixture has been successfully employed for the separation of similar polar compounds. nih.govresearchgate.netsigmaaldrich.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Ion-Exclusion Column (e.g., Dionex IonPac ICE-AS1) |

| Mobile Phase | Isocratic; 95:5 (v/v) 0.1% H₂SO₄ : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

Gas Chromatography (GC)

Direct analysis of polar compounds like this compound by GC is often hindered by their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the polar functional groups into more volatile and thermally stable derivatives. thermofisher.commdpi.com Silylation is a common derivatization technique where active hydrogens in -OH, -NH₂, and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. nih.govthermofisher.com For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent used for the analysis of polar metabolites. nih.gov

Following derivatization, the resulting this compound derivative can be analyzed by GC, often coupled with a flame ionization detector (FID) for quantification.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatization | Silylation with MSTFA |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a powerful platform for both the quantification and structural identification of this compound and its analogues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly well-suited for the analysis of polar, non-volatile compounds that are not amenable to GC without derivatization. For this compound, LC-MS can provide molecular weight information and fragmentation patterns that are crucial for its identification and the characterization of related impurities or metabolites. nih.gov The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the analyte's properties. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. As with GC-FID, this compound would require derivatization prior to GC-MS analysis to enhance its volatility. epa.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be compared against spectral libraries for confident identification. thermofisher.com GC-MS has been used for the analysis of related compounds, such as oxamide derivatives and carbamoyl (B1232498) compounds. researchgate.nettechnologynetworks.com

| Technique | Ionization Mode | Typical m/z Fragments (Hypothetical for TMS-derivatized this compound) |

|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular Ion [M]⁺, [M-15]⁺, [M-73]⁺, and other characteristic fragments |

| LC-MS | Electrospray Ionization (ESI) | Protonated Molecule [M+H]⁺ or Sodiated Molecule [M+Na]⁺ |

Capillary Electrophoresis and Other Microfluidic Approaches

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for charged and polar molecules. Given that this compound is a neutral small molecule, its separation by standard capillary zone electrophoresis (CZE) would be challenging as neutral species migrate with the electroosmotic flow (EOF) and are not separated. libretexts.orgnih.gov However, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed to separate neutral compounds by partitioning them between the aqueous buffer and micelles formed by a surfactant added to the buffer. libretexts.org

Microfluidic devices, also known as lab-on-a-chip technology, offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govjasco-global.com For the analysis of amides, microfluidic platforms can be designed for separation and detection, often incorporating derivatization with a fluorescent tag to enable highly sensitive laser-induced fluorescence (LIF) detection. nih.govjasco-global.com This approach could be adapted for the trace analysis of this compound.

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of reactions that form or consume this compound is crucial for process optimization. Advanced spectroscopic methods that allow for in situ monitoring provide real-time data without the need for sample extraction.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.orgmt.comrsc.org By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. mt.comrsc.org For the synthesis of amides, FTIR can monitor the disappearance of the carboxylic acid and amine starting materials and the appearance of the amide product by tracking their respective carbonyl and N-H stretching frequencies. rsc.org This provides valuable kinetic and mechanistic information, helping to identify reaction endpoints and the formation of any by-products. rsc.orgmt.comrsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (reactant) | C=O stretch | 1700-1725 |

| Amine (reactant) | N-H bend | 1590-1650 |

| Amide (product) | C=O stretch (Amide I) | 1630-1695 |

| Amide (product) | N-H bend (Amide II) | 1510-1570 |

Future Prospects and Emerging Research Areas for Aminocarbonyloxamide

Development of Novel Aminocarbonyloxamide-Based Building Blocks for Advanced Synthesis

The this compound scaffold, with its array of reactive sites, is a promising candidate for the development of novel building blocks in advanced organic synthesis. The amide functional group is a cornerstone in many biologically active substances, including peptides and a wide range of medicinal compounds. ajchem-a.com Researchers are exploring efficient synthetic protocols, such as those involving the coupling of amines with carboxylic acids, to create diverse amide derivatives. ajchem-a.comajchem-a.com The inherent reactivity of the this compound structure allows for its potential use in creating more complex molecules.

The synthesis of amides can be achieved through various methods, including the aminocarbonylation of aryl iodides, which can be performed under atmospheric pressure of carbon monoxide using robust palladium-NHC complexes. organic-chemistry.org Such synthetic strategies could be adapted to functionalize this compound, thereby generating a library of derivatives. These new synthons could serve as precursors for a range of compounds, potentially including N-acylguanidines or other heterocyclic systems through multicomponent reactions. organic-chemistry.org The ability to use this compound as a foundational structure opens avenues for creating molecules with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.

Exploration of this compound in New Material Science Paradigms

In the realm of material science, the focus is on leveraging the non-covalent interactions inherent to the this compound structure. The amide groups are excellent supramolecular synthons, capable of forming robust and directional hydrogen bonds (N–H···O=C). mdpi.com These interactions are fundamental to the self-assembly of molecules into higher-order structures like nanofibers and three-dimensional networks, which are characteristic of supramolecular gels. mdpi.comnih.gov

The exploration of this compound in this context could lead to the creation of novel "soft materials" with tunable properties. mdpi.com These materials, formed through the self-assembly of low-molecular-weight gelators, have potential applications as sensors, in tissue engineering, and as media for catalysis. mdpi.com By modifying the this compound core, it may be possible to create stimuli-responsive materials that react to changes in pH, temperature, or the presence of specific ions. mdpi.com Furthermore, the integration of metal ions could lead to the formation of metallogels, a class of multi-responsive soft materials with applications in drug delivery and food processing. mdpi.com The field of supramolecular biofunctional materials, which are held together by noncovalent interactions, offers a paradigm for designing this compound-based systems for biomedical applications. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery of new applications for this compound and its derivatives. Computational techniques, particularly Density Functional Theory (DFT) and molecular docking, are powerful tools for predicting the properties and interactions of molecules at an atomic level. ajchem-a.comnih.govresearchgate.net These methods allow for the in silico screening of large numbers of compounds, saving time and resources compared to traditional laboratory methods. ajchem-a.com